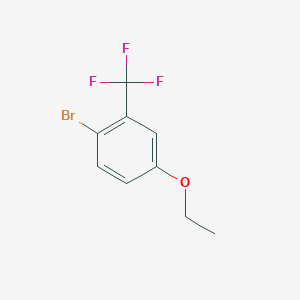

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-ethoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-2-14-6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBKTJHPNAJJOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621862 | |

| Record name | 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156605-95-7 | |

| Record name | 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156605-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene, a fluorinated aromatic compound of significant interest in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document details the molecule's fundamental physicochemical properties, outlines a representative synthetic pathway, discusses robust analytical characterization techniques, and explores its applications as a versatile building block. Emphasis is placed on the rationale behind methodological choices and the practical implications of the compound's structural features, particularly the trifluoromethyl and ethoxy groups, which impart unique electronic and pharmacokinetic properties. This guide serves as an authoritative resource, consolidating essential data, protocols, and safety information to facilitate its effective use in the laboratory and in the design of novel chemical entities.

Core Physicochemical Properties

This compound (CAS No: 156605-95-7) is a substituted benzene ring that serves as a valuable intermediate in organic synthesis.[1] Its structure is characterized by a bromine atom and a trifluoromethyl group ortho to each other, and an ethoxy group para to the bromine atom. This specific arrangement of substituents dictates its reactivity and utility. The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the electronic nature of the aromatic ring, while also enhancing lipophilicity and metabolic stability in derivative compounds—qualities highly sought after in drug design.[2]

Structural and Molecular Data

The foundational properties of the compound are summarized below. The molecular weight and formula are critical for stoichiometric calculations in synthesis and for verification via mass spectrometry.

| Property | Value | Source(s) |

| IUPAC Name | This compound | Thermo Fisher Scientific |

| CAS Number | 156605-95-7 | [1] |

| Molecular Formula | C₉H₈BrF₃O | [1][3][4] |

| Molecular Weight | 269.06 g/mol | [3][4] |

| Appearance | Solid | [3] |

| InChI Key | SMBKTJHPNAJJOC-UHFFFAOYSA-N | [3] |

Chemical Structure Visualization

The spatial arrangement of the functional groups is crucial for understanding its chemical behavior, particularly in reactions involving the aromatic ring or the bromine atom (e.g., cross-coupling reactions).

Caption: 2D structure of this compound.

Synthesis Pathway and Rationale

The synthesis of polysubstituted benzenes like this compound requires a strategic approach to introduce functional groups in the correct regiochemical orientation. A plausible and common strategy involves the electrophilic aromatic substitution of a pre-functionalized precursor.

Retrosynthetic Analysis

A logical precursor is 1-ethoxy-3-(trifluoromethyl)benzene. The ethoxy group is a moderately activating, ortho-, para-director, while the trifluoromethyl group is a deactivating, meta-director. Their combined influence directs the incoming electrophile (Br⁺). The para-position to the strongly directing ethoxy group is the most sterically accessible and electronically favorable position for bromination.

Experimental Protocol: Electrophilic Bromination

This protocol describes a general method for the bromination of an activated aromatic ring.

Materials:

-

1-ethoxy-3-(trifluoromethyl)benzene (starting material)

-

N-Bromosuccinimide (NBS) or Liquid Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or Iron filings (catalyst, if using Br₂)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Carbon tetrachloride (CCl₄))

-

Saturated sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a fume hood, dissolve 1-ethoxy-3-(trifluoromethyl)benzene in the anhydrous solvent within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C using an ice bath.

-

Bromination: If using liquid bromine, add a catalytic amount of FeBr₃. Dissolve the bromine in a small amount of the reaction solvent and add it dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C. If using NBS, add it portion-wise directly to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated sodium bisulfite solution to neutralize any unreacted bromine. Transfer the mixture to a separatory funnel.

-

Extraction & Wash: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality: The choice of a Lewis acid catalyst like FeBr₃ polarizes the Br-Br bond, generating a potent electrophile (Br⁺) necessary for substitution on the deactivated ring.[5] The low temperature helps control the reaction's exothermicity and minimizes the formation of side products.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Analytical Characterization

To ensure the identity, structure, and purity of the synthesized compound, a suite of analytical techniques must be employed. Each method provides complementary information for a comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include a triplet and quartet for the ethoxy group, and distinct signals in the aromatic region for the three non-equivalent ring protons.

-

¹⁹F NMR: A singlet peak would confirm the presence of the single CF₃ group.

-

¹³C NMR: Shows all unique carbon atoms in the molecule, including the CF₃ carbon (as a quartet due to C-F coupling) and the bromine-bearing carbon.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight. High-resolution mass spectrometry (HRMS) can verify the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern (M and M+2 peaks of nearly 1:1 ratio) due to the presence of the bromine atom.

-

Infrared (IR) Spectroscopy: Identifies functional groups. Key absorbances would include C-H stretches (aromatic and aliphatic), C-O ether stretches, and strong C-F stretches characteristic of the trifluoromethyl group.

Analytical Workflow Diagram

Caption: Standard workflow for the analytical validation of the final compound.

Applications in Research and Drug Development

This compound is not an end-product but a strategic building block for constructing more complex molecular architectures. Its utility stems from the orthogonal reactivity of its functional groups.

-

Cross-Coupling Reactions: The bromine atom is an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of carbon-carbon or carbon-heteroatom bonds at this position, enabling the synthesis of diverse compound libraries.

-

Medicinal Chemistry Intermediate: The trifluoromethyl group is a "privileged" moiety in modern drug design.[2] Its inclusion can enhance a drug candidate's metabolic stability (by blocking sites of oxidation), increase its binding affinity (through favorable electronic interactions), and improve its membrane permeability and oral bioavailability by increasing lipophilicity.[2]

-

Protein Degrader Building Block: As listed by suppliers, this molecule is a building block for protein degraders, such as PROTACs (Proteolysis-Targeting Chimeras).[1] These bifunctional molecules require modular synthesis, and fragments like this compound can be incorporated into the final structure to optimize properties and target engagement.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is based on available safety data.

-

Hazard Classification: Classified as Acute Toxicity, Oral (Category 4).[3]

-

GHS Pictogram: GHS07 (Exclamation Mark).[3]

-

Hazard Statements: H302: Harmful if swallowed.[3]

-

Precautionary Statements:

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The compound is a combustible solid.[3]

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its precise molecular weight of 269.06 g/mol and its unique combination of reactive and property-modulating groups make it an asset for researchers in medicinal chemistry, materials science, and drug discovery. A thorough understanding of its properties, synthesis, and handling is paramount for its successful application in the development of next-generation chemical entities. This guide provides the foundational knowledge required for its effective and safe utilization in advanced research endeavors.

References

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene chemical properties

An In-depth Technical Guide to 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene: A Strategic Building Block in Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry and materials science, the strategic deployment of highly functionalized aromatic building blocks is paramount to innovation. This compound (CAS No. 156605-95-7) emerges as a compound of significant interest, particularly within the burgeoning field of targeted protein degradation.[1] Its unique trifecta of reactive and modulating functional groups—an aryl bromide for synthetic elaboration, an ethoxy group for tuning physicochemical properties, and a trifluoromethyl group for enhancing metabolic stability and binding interactions—positions it as a valuable, albeit under-characterized, intermediate.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It navigates the known attributes of this molecule, infers its reactivity and synthetic pathways based on established chemical principles, and contextualizes its potential applications, most notably as a scaffold component in Proteolysis-Targeting Chimeras (PROTACs). While peer-reviewed literature on this specific isomer is nascent, this document serves as an expert guide to harnessing its potential by leveraging data from analogous structures and foundational organic chemistry concepts.

Core Chemical and Physical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. While extensive experimental data for this compound is not yet widely published, its core identifiers and basic physical properties have been established by commercial suppliers. These are summarized below.

| Property | Value | Source(s) |

| CAS Number | 156605-95-7 | [1][2] |

| Molecular Formula | C₉H₈BrF₃O | [1][2] |

| Molecular Weight | 269.06 g/mol | [2] |

| Purity (Typical) | ≥95% | [1] |

| Known Applications | Protein Degrader Building Block | [1] |

| Storage Conditions | Room Temperature or -20°C | [1][2] |

The trifluoromethyl group, a bioisostere for moieties like the isopropyl group, is known to significantly increase lipophilicity and can improve metabolic stability by blocking potential sites of oxidation. The ethoxy group can modulate solubility and provides a hydrogen bond acceptor. These features are highly desirable in drug candidates.

Proposed Synthesis Pathway

The directing effects of the substituents are key to this proposed transformation. The ethoxy group is a strongly activating, ortho-, para--directing group, while the trifluoromethyl group is a deactivating, meta--directing group. In the precursor 3-ethoxybenzotrifluoride, the positions ortho and para to the ethoxy group (positions 2, 4, and 6) are activated. The position meta to the trifluoromethyl group (position 5) is the least deactivated. The bromination is therefore expected to occur at the positions most strongly activated by the ethoxy group. Due to steric hindrance from the adjacent trifluoromethyl group, substitution at the 2-position might be disfavored compared to the 4- and 6-positions. However, specific reaction conditions (catalyst, solvent, temperature) can be optimized to favor the desired 6-bromo isomer, which corresponds to the target molecule, this compound.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 3-ethoxybenzotrifluoride in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or use N-Bromosuccinimide (NBS) with a catalytic amount of a strong acid.

-

Reagent Addition: Slowly add a solution of elemental bromine (Br₂) in the same solvent dropwise to the reaction mixture. Maintain the temperature below 10°C during the addition.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize unreacted bromine. Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product, likely a mixture of isomers, would then be purified using flash column chromatography or distillation to isolate the desired this compound.

Reactivity and Application in Synthesis

The primary value of this compound lies in the synthetic handle provided by the aryl bromide. This functional group is a cornerstone of modern organic synthesis, enabling a wide array of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Key Potential Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. This is a fundamental transformation in the synthesis of complex molecules for pharmaceuticals and materials.

-

Sonogashira Coupling: Coupling with terminal alkynes to produce aryl-alkyne structures, which are prevalent in functional materials and complex natural products.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines, a critical step in the synthesis of many drug candidates.

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

The electron-withdrawing nature of the trifluoromethyl group is expected to make the C-Br bond more susceptible to oxidative addition to a Pd(0) catalyst, potentially facilitating these cross-coupling reactions.

Caption: Key cross-coupling reactions for synthetic elaboration.

Application Spotlight: PROTAC Development

The classification of this molecule as a "Protein Degrader Building Block" strongly suggests its utility in the synthesis of PROTACs.[1] A PROTAC is a heterobifunctional molecule designed to bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target POI.

-

A ligand that binds to an E3 ligase (e.g., Cereblon or VHL).

-

A linker that connects the two ligands.

This compound is an ideal starting point for constructing either the POI ligand or a portion of the linker. The aryl bromide can be used as the attachment point for the rest of the PROTAC molecule via one of the cross-coupling reactions described above. The trifluoromethyl and ethoxy groups can be incorporated into the final POI ligand to enhance binding affinity, cell permeability, and metabolic stability.

Caption: Role of the molecule in a general PROTAC structure.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety assessment can be made based on the hazards of structurally related compounds, such as other halogenated and trifluoromethylated aromatic ethers.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Fire Safety: The compound is likely a combustible liquid. Keep away from open flames, sparks, and other sources of ignition. Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion

This compound represents a modern building block with significant untapped potential. Its value is rooted in the synergistic combination of its functional groups, which offer a versatile platform for synthetic diversification while embedding drug-like properties into target molecules. Although detailed characterization in public literature remains limited, its strategic importance, particularly in the synthesis of next-generation therapeutics like PROTACs, is clear. This guide provides the foundational knowledge and expert-inferred insights necessary for chemists to begin exploring the utility of this promising compound in their research and development programs. As its applications expand, a more detailed public profile of its properties and reactivity is anticipated to emerge.

References

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene physical properties

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene

Introduction

This compound is a halogenated, trifluoromethyl-substituted aromatic ether. Compounds within this class are of significant interest to researchers in medicinal chemistry and materials science. The presence of a bromine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, while the trifluoromethyl group can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability. This guide provides a detailed overview of the known physical and chemical properties of this compound, offering insights for its application in research and development.

Chemical Identity and Structure

A precise understanding of the compound's identity is foundational for any scientific investigation. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 156605-95-7 | [1][2] |

| Molecular Formula | C₉H₈BrF₃O | [1][2][3] |

| Molecular Weight | 269.06 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Common Synonyms | 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene | [3] |

| Canonical SMILES | CCOC1=CC=C(C(C(F)(F)F)=C1)Br | |

| InChI Key | SMBKTJHPNAJJOC-UHFFFAOYSA-N |

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to purification and formulation. While specific experimental data for properties like boiling and melting points for this exact isomer are not widely published, we can infer expected behavior based on its structure and data from commercial suppliers.

| Property | Value | Source(s) | Notes |

| Physical Form | Solid | Expected at standard temperature and pressure. | |

| Purity | ≥95% to 97% | [1][3] | Commercially available in various grades. |

| Boiling Point | Data not available | As a substituted benzene with a molecular weight of 269.06 g/mol , a high boiling point, likely above 200°C at atmospheric pressure, is expected. A related isomer, 1-Bromo-4-(trifluoromethoxy)benzene, has a boiling point of 80°C at 50 mmHg.[4] | |

| Melting Point | Data not available | The solid form indicates a melting point above room temperature. The degree of symmetry and intermolecular forces will influence this value. | |

| Density | Data not available | The presence of a bromine atom suggests a density greater than 1 g/cm³. For comparison, the related liquid isomer 1-Bromo-4-(trifluoromethoxy)benzene has a density of 1.622 g/mL at 25°C.[4] | |

| Solubility | Data not available | Expected to be poorly soluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and ethers, owing to its aromatic and ether functionalities. |

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. Based on its chemical structure, the following spectral characteristics are anticipated:

-

¹H NMR: The proton NMR spectrum should reveal distinct signals corresponding to the aromatic protons and the ethoxy group. The aromatic protons will appear as complex multiplets, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group. The ethoxy group will present as a characteristic triplet (for the methyl protons) and a quartet (for the methylene protons).

-

¹³C NMR: The carbon NMR will show nine distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon bonded to bromine will also have a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl chain of the ethoxy group. Strong C-F stretching bands are expected, typically in the 1100-1300 cm⁻¹ region. C-O stretching from the ether linkage will also be present.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of the ethoxy group or trifluoromethyl group.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety. The available data indicates that this compound should be handled with care.

-

GHS Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 - Harmful if swallowed. While data for this specific isomer is limited, related compounds like 2-Bromo-1-ethoxy-3-(trifluoromethyl)benzene are also classified as causing skin and eye irritation (H315, H319) and potentially causing respiratory irritation (H335)[5]. It is prudent to assume similar hazards.

-

-

Precautionary Measures:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage:

Conceptual Protocol: Melting Point Determination

Determining the melting point is a fundamental experiment to assess the purity of a solid compound. The choice of method and its careful execution are critical for obtaining a reliable result.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range (typically <1°C). Impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point Apparatus

This is a standard, reliable method chosen for its small sample requirement and accuracy.

References

- 1. calpaclab.com [calpaclab.com]

- 2. usbio.net [usbio.net]

- 3. 1-Bromo-4-ethoxy-3-(trifluoromethyl)benzene, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 4. 1-Bromo-4-(trifluoromethoxy)benzene 99 407-14-7 [sigmaaldrich.com]

- 5. aaronchem.com [aaronchem.com]

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound (CAS No: 156605-95-7), a valuable fluorinated building block in modern drug discovery and materials science.[1][2] The document focuses on the well-established Sandmeyer reaction, offering a detailed mechanistic explanation and a robust, step-by-step experimental protocol. It also critically evaluates an alternative route via direct electrophilic bromination, highlighting the significant regioselectivity challenges. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this important intermediate.

Introduction and Strategic Importance

This compound is a substituted aromatic compound whose structural features make it a highly desirable intermediate in organic synthesis. The presence of a trifluoromethyl (-CF₃) group is known to enhance key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity. Concurrently, the bromo and ethoxy functionalities serve as versatile synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and other chemical transformations. This unique combination of attributes positions the molecule as a critical starting material for the construction of complex, high-value compounds in the pharmaceutical and agrochemical industries.

This guide will dissect the most logical and efficient methods for its preparation, emphasizing the chemical principles that ensure a high-yield, regiochemically pure synthesis.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule reveals two primary strategies based on the formation of the key Carbon-Bromine bond.

-

Strategy A: Diazonium Salt Pathway (Sandmeyer Reaction): This approach involves the transformation of a primary aromatic amine into the target aryl bromide. The key precursor is 4-ethoxy-2-(trifluoromethyl)aniline . This method is renowned for its reliability and exquisite control over isomer formation, as the position of the bromine is predetermined by the location of the amine group on the precursor.[3][4][5]

-

Strategy B: Direct Electrophilic Aromatic Substitution (EAS): This pathway considers the direct bromination of 1-ethoxy-3-(trifluoromethyl)benzene . While seemingly more atom-economical, this route is complicated by the competing directing effects of the substituents already on the aromatic ring.

Due to its superior regiochemical control and predictability, this guide will present the Sandmeyer reaction (Strategy A) as the primary and recommended pathway. The challenges inherent in Strategy B will be discussed for comparative purposes.

Primary Synthesis Pathway: The Sandmeyer Reaction

The Sandmeyer reaction provides a robust method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[4] The overall transformation from the key aniline precursor is a two-stage process performed in a single pot.

Stage 1: Diazotization of 4-Ethoxy-2-(trifluoromethyl)aniline

The first critical step is the conversion of the primary aromatic amine into an arenediazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrobromic acid (HBr) for this synthesis.

Mechanism: The amine acts as a nucleophile, attacking the nitrosonium ion (NO⁺) formed under acidic conditions. A series of proton transfers and the elimination of a water molecule yield the diazonium salt.

Causality of Experimental Choices:

-

Low Temperature (0-5 °C): Arenediazonium salts are notoriously unstable and can decompose violently, particularly when isolated.[6] Maintaining a low temperature throughout the diazotization process is critical to prevent premature decomposition and the hazardous evolution of nitrogen gas.[6][7]

-

Strong Acid (HBr): A strong acid is required to generate the reactive electrophile from sodium nitrite. Using HBr is advantageous as it also serves as the bromide source for the subsequent Sandmeyer step.

Stage 2: Copper(I)-Catalyzed Bromination

Once formed, the diazonium salt is immediately treated with a solution of copper(I) bromide (CuBr).[6] This initiates the substitution of the diazonium group with a bromide ion.

Mechanism: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4] It is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas, which bubbles out of the solution, driving the reaction forward. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product.[5]

Causality of Experimental Choices:

-

Copper(I) Catalyst: Cu(I) is essential for the SET mechanism that generates the aryl radical. While catalytic amounts are sufficient, stoichiometric quantities are often used to ensure high conversion.[4]

The complete workflow for this recommended pathway is illustrated below.

Caption: Workflow for the Sandmeyer synthesis of the target compound.

Alternative Pathway: Electrophilic Aromatic Bromination

An alternative approach is the direct electrophilic bromination of 1-ethoxy-3-(trifluoromethyl)benzene. This reaction typically employs molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃). However, this pathway is fraught with regioselectivity issues.

Analysis of Directing Effects:

-

Ethoxy Group (-OEt): This is a powerful activating group and directs incoming electrophiles to the ortho and para positions.[8][9]

-

Trifluoromethyl Group (-CF₃): This is a strongly deactivating group due to its inductive electron-withdrawing nature, directing incoming electrophiles to the meta position.[10]

The desired product requires bromination at the C4 position (relative to the ethoxy group), which is ortho to the activating ethoxy group but meta to the deactivating trifluoromethyl group. While the activating group's influence is generally dominant, the deactivating effect of the -CF₃ group significantly reduces the ring's overall nucleophilicity.[10] This competition will invariably lead to a mixture of brominated isomers, including substitution at the other ortho and para positions relative to the ethoxy group. The resulting purification challenges make this route synthetically inefficient compared to the Sandmeyer reaction.[11][12]

Detailed Experimental Protocol (Sandmeyer Pathway)

This protocol is a self-validating system adapted from established Sandmeyer procedures.[6][7] All operations should be conducted in a well-ventilated fume hood.

5.1. Materials and Reagents

| Reagent | Molar Eq. | MW ( g/mol ) | Purity |

| 4-Ethoxy-2-(trifluoromethyl)aniline | 1.0 | 205.18 | >97% |

| Hydrobromic Acid (48% aq.) | ~5.0 | 80.91 | Reagent |

| Sodium Nitrite (NaNO₂) | 1.1 | 69.00 | >97% |

| Copper(I) Bromide (CuBr) | 1.2 | 143.45 | >98% |

| Dichloromethane (DCM) | - | 84.93 | ACS Grade |

| Sodium Hydroxide (aq. soln.) | - | 40.00 | 2M |

| Anhydrous Magnesium Sulfate | - | 120.37 | Granular |

5.2. Step-by-Step Procedure

-

Diazotization:

-

To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-ethoxy-2-(trifluoromethyl)aniline (1.0 eq).

-

Add 48% hydrobromic acid (~3.0 eq) and cool the resulting suspension to 0 °C in an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in deionized water.

-

Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature is strictly maintained between 0 and 5 °C.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete.

-

-

Sandmeyer Reaction:

-

In a separate, larger flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid (~2.0 eq) and cool the solution to 0 °C.

-

Slowly and carefully add the cold diazonium salt solution from the first flask to the CuBr solution via the dropping funnel. Vigorous evolution of nitrogen gas will be observed.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring for 1-2 hours at room temperature, or until the evolution of nitrogen gas has completely ceased.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a separatory funnel containing water and crushed ice.

-

Extract the aqueous phase three times with dichloromethane.

-

Combine the organic layers and wash sequentially with 2M sodium hydroxide solution (to remove excess acid) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield the final product, this compound.

-

Product Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the molecular structure and isomeric purity.

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) will confirm the molecular weight (269.06 g/mol ) and assess purity.[2]

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[13]

-

Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors and toxic fumes.[14]

-

Diazonium Salt Hazard: Never isolate the diazonium salt intermediate. It is explosive in a dry state. Always use it immediately in solution.

-

Sodium Nitrite (NaNO₂): This is a strong oxidizing agent and is toxic if ingested.[15][16] Keep it away from combustible materials, acids, and reducing agents.[16]

-

Copper(I) Bromide (CuBr): Harmful if swallowed or inhaled. Causes serious eye and skin irritation.[14] Avoid creating dust.

-

Hydrobromic Acid (HBr): Highly corrosive and can cause severe burns. Handle with extreme care.

References

- 1. calpaclab.com [calpaclab.com]

- 2. usbio.net [usbio.net]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 11. researchgate.net [researchgate.net]

- 12. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. wfxcchemical.com [wfxcchemical.com]

- 14. prochemonline.com [prochemonline.com]

- 15. fishersci.com [fishersci.com]

- 16. chemtradelogistics.com [chemtradelogistics.com]

An In-depth Technical Guide to 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene: A Versatile Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene is a halogenated and fluorinated aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, an electron-donating ethoxy group, and an electron-withdrawing trifluoromethyl group, offers a rich landscape for chemical transformations. This guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and prospective applications, particularly in the realms of medicinal chemistry and materials science. While specific literature on this compound is emerging, this document draws upon established principles of organic chemistry and data from structurally analogous compounds to offer valuable insights for researchers.

Introduction: Unveiling a Promising Synthetic Intermediate

This compound, with the CAS number 156605-95-7, is a substituted benzene derivative that holds considerable promise for the synthesis of complex organic molecules.[1][2] The strategic placement of its functional groups—a bromine atom amenable to cross-coupling reactions, an ethoxy group influencing the electron density of the aromatic ring, and a trifluoromethyl group imparting unique physicochemical properties—makes it a highly attractive scaffold for the development of novel pharmaceuticals and advanced materials.

The trifluoromethyl group is a particularly valued substituent in medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Similarly, the presence of a bromine atom provides a synthetic handle for the introduction of diverse molecular fragments through well-established methodologies like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[3][4]

This guide will delve into the key aspects of this compound, offering a theoretical framework and practical considerations for its use in the laboratory.

Physicochemical Properties and Structural Features

A clear understanding of the physicochemical properties of a compound is paramount for its effective utilization in synthesis and for predicting its behavior in various chemical environments.

| Property | Value |

| CAS Number | 156605-95-7[1][2] |

| Molecular Formula | C₉H₈BrF₃O[1][2] |

| Molecular Weight | 269.06 g/mol [2] |

| Appearance | Likely a liquid or low-melting solid |

| Purity | Available with ≥95% purity[1] |

| Storage | Recommended storage at room temperature or -20°C[1][2] |

The interplay of the substituents on the benzene ring dictates the molecule's reactivity. The ethoxy group at the 4-position is an ortho-, para-director and an activating group, increasing the electron density of the aromatic ring through resonance. Conversely, the trifluoromethyl group at the 2-position is a strong electron-withdrawing group and a meta-director. The bromine atom at the 1-position further influences the electronic nature of the ring. This electronic push-pull system can lead to interesting reactivity patterns in both electrophilic aromatic substitution and nucleophilic aromatic substitution reactions.

Synthesis of this compound: Plausible Synthetic Strategies

While specific, detailed, and validated synthetic protocols for this compound are not extensively reported in publicly available literature, its structure suggests several plausible synthetic routes based on well-established organic transformations. A potential retrosynthetic analysis is presented below.

Caption: A plausible retrosynthetic analysis for this compound.

3.1. Proposed Synthetic Protocol via Sandmeyer Reaction

This approach leverages the Sandmeyer reaction, a classic method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.

Step 1: Nitration of 1-Ethoxy-3-(trifluoromethyl)benzene

-

Rationale: Introduction of a nitro group, which can be subsequently reduced to an amine. The directing effects of the ethoxy and trifluoromethyl groups will need to be carefully considered to achieve the desired regioselectivity.

-

General Procedure:

-

Dissolve 1-ethoxy-3-(trifluoromethyl)benzene in a suitable solvent (e.g., concentrated sulfuric acid).

-

Cool the mixture in an ice bath.

-

Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC or GC).

-

Carefully pour the reaction mixture over ice and extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the product by column chromatography or crystallization.

-

Step 2: Reduction of the Nitro Group

-

Rationale: Conversion of the nitro group to an aniline, which is the precursor for the Sandmeyer reaction.

-

General Procedure:

-

Dissolve the nitrated product in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a reducing agent (e.g., tin(II) chloride, catalytic hydrogenation with Pd/C).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Work up the reaction mixture according to the chosen reducing agent to isolate the aniline derivative.

-

Step 3: Sandmeyer Reaction

-

Rationale: Conversion of the aniline to the corresponding bromo-derivative.

-

General Procedure:

-

Dissolve the 4-ethoxy-2-(trifluoromethyl)aniline in an acidic aqueous solution (e.g., HBr).

-

Cool the solution to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the diazonium salt solution to the CuBr solution.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the product with an organic solvent, wash, dry, and purify to obtain this compound.

-

References

An In-Depth Technical Guide to the Safe Handling of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene (CAS No. 156605-95-7). Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard Safety Data Sheet (SDS) templates to deliver field-proven insights and explain the causality behind critical safety protocols. The trifluoromethyl group and halogenation present specific handling challenges; therefore, a thorough understanding of this molecule's nature is paramount to ensuring laboratory safety and experimental integrity.

Chemical Identification and Physicochemical Profile

This compound is a substituted aromatic compound increasingly utilized as a building block in the synthesis of complex organic molecules. Its properties necessitate careful handling, particularly in a research environment where toxicological data may be incomplete.

The imperative to store this compound under refrigerated conditions (2-8°C) suggests a potential for thermal instability or degradation at ambient temperatures.[1] This is a critical consideration for maintaining sample purity for sensitive downstream applications, such as medicinal chemistry, where even minor impurities can confound results.

Table 1: Chemical Identification and Key Properties

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | [1][2] |

| CAS Number | 156605-95-7 | [1][2] |

| Molecular Formula | C₉H₈BrF₃O | [2] |

| Molecular Weight | 269.06 g/mol | |

| Physical Form | Solid |

| Storage | 2-8°C, in a dry area |[1] |

Hazard Identification and Toxicological Rationale

The primary hazards associated with this compound are acute toxicity if ingested and irritation to the skin, eyes, and respiratory tract.[1] It is crucial to recognize that the full toxicological profile of this specific molecule has not been exhaustively investigated.[1] In such cases, a conservative approach is warranted, treating the substance with a higher degree of caution than the formal classifications might suggest. The irritant properties are likely due to the reactive nature of halogenated and trifluoromethylated aromatic compounds, which can interact with and potentially damage biological tissues upon contact.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Angene Chemical Safety Data Sheet[1]

The potential for respiratory irritation from airborne dust is a significant risk.[1] The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially facilitating its absorption and interaction with cellular membranes, which underscores the importance of preventing direct contact and inhalation.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential, beginning with robust engineering controls and supplemented by meticulous use of PPE.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this solid compound is a certified chemical fume hood or a glove box.[1] This is non-negotiable. The purpose is to contain any dust or aerosols generated during weighing or transfer, preventing inhalation and contamination of the laboratory environment. The ventilation system must be adequate to maintain exposure levels below any established limits; in the absence of specific limits, the principle of "As Low As Reasonably Practicable" (ALARP) must be applied.

Personal Protective Equipment: A Self-Validating System

PPE selection must be a deliberate process based on a risk assessment of the specific procedures being performed. The following workflow provides a logical framework for selecting appropriate PPE.

Caption: PPE selection workflow for handling solid chemical reagents.

Detailed PPE Protocol:

-

Eye and Face Protection : Use safety glasses with side shields as a minimum. A face shield should be worn over safety glasses during procedures with a higher risk of splashing, such as when dissolving the solid or during quenching reactions.[1]

-

Hand Protection : Wear compatible chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Employ proper glove removal technique (without touching the outer surface) to prevent skin contact.[1] Dispose of contaminated gloves immediately as hazardous waste.

-

Skin and Body Protection : A standard laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, consider a chemically resistant apron. Ensure clothing fully covers exposed skin.

-

Respiratory Protection : If work cannot be conducted within a fume hood or if dust formation is significant, a NIOSH-approved respirator (e.g., an N95 dust mask for particulates) is necessary.[1]

Safe Handling, Storage, and Incompatibility

Step-by-Step Handling Protocol

-

Preparation : Designate a specific area within a chemical fume hood for handling. Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) before retrieving the chemical from storage.

-

Weighing and Transfer : Perform all manipulations of the solid compound on a disposable weigh boat or glassine paper within the fume hood to contain dust. Use spatulas and tools that minimize the generation of airborne particles.

-

Post-Handling : After transfer, promptly and securely seal the primary container. Decontaminate all tools and the work surface. Wash hands thoroughly with soap and water after completing the task and removing gloves.[1] Do not eat, drink, or smoke in the laboratory area.[3]

Storage and Incompatibility

-

Storage Conditions : Store the compound in its original, tightly sealed container in a dry, refrigerated (2-8°C) environment.[1] This is crucial for maintaining its chemical integrity.

-

Incompatible Materials : While specific data for this compound is limited, analogous brominated and fluorinated aromatics are incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][5] These materials can initiate vigorous or exothermic reactions, leading to decomposition and the release of hazardous fumes.

Emergency Procedures

Rapid and correct response during an emergency is critical. All personnel must be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers.

First Aid Measures

-

Eye Contact : Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Seek immediate medical attention.[1]

-

Skin Contact : Remove all contaminated clothing and wash the affected area immediately with plenty of soap and water. Seek medical attention if irritation develops or persists.[1]

-

Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Firefighting

The compound is not classified as flammable, but containers may burn in a fire, releasing toxic and corrosive fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[3][4][6]

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[1]

-

Firefighter Protection : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1]

Accidental Release Measures

The following workflow outlines the logical steps for responding to a spill.

Caption: Logical workflow for responding to an accidental chemical spill.

Accidental Release Protocol:

-

Evacuate and Secure : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

-

Protect Yourself : Wear the appropriate PPE as described in Section 3.

-

Containment & Cleanup : For a solid spill, avoid creating dust.[1] Gently sweep or shovel the material into a suitable, clearly labeled, and sealed container for disposal.[1] Do not allow the product to enter drains.[1]

-

Decontamination : Clean the spill area thoroughly. All cleanup materials should be collected and disposed of as hazardous waste.

Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Waste Disposal : This material and its container must be disposed of as hazardous waste.[7] Engage a licensed professional waste disposal service.[1]

-

Container Disposal : Dispose of contaminated packaging as unused product.[1] Do not reuse empty containers.

-

Regulatory Compliance : All disposal practices must be in strict accordance with local, state, and federal regulations.

References

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Profile of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene (CAS: 156605-95-7)

Section 1: Compound Profile and Safety Approach

1.1 Introduction to this compound

This compound is a halogenated aromatic ether. Its molecular structure is characterized by a benzene ring substituted with a bromine atom, an ethoxy group (-OCH₂CH₃), and a trifluoromethyl group (-CF₃). This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly within the fields of pharmaceutical and agrochemical research. The bromine atom serves as a versatile synthetic handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in drug candidates, while the ethoxy group further modulates the compound's solubility and electronic properties. It has been identified as a building block for protein degraders, a cutting-edge area of drug development.[1]

1.2 Rationale for a Synthesized Safety Profile

1.3 Core Compound Identification

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 156605-95-7 | [1] |

| Molecular Formula | C₉H₈BrF₃O | [1][2] |

| Molecular Weight | 269.06 g/mol | [2] |

| Purity | ≥ 95% | [1] |

| Synonyms | N/A | N/A |

1.4 Chemical Structure

Caption: Chemical structure of this compound.

Section 2: Hazard Identification by Structural Analogy

2.1 GHS Classification of Analogous Compounds

To establish a probable hazard profile, the GHS classifications of closely related chemicals were reviewed. The consistent appearance of specific hazard statements across these analogues provides a strong basis for inferring the risks associated with this compound.

| Compound | CAS Number | Hazard Statements (H-Codes) | Signal Word | Source |

| 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | H302, H315, H317, H319, H335 | Warning | [3] |

| 1-Bromo-4-(trifluoromethyl)benzene | 402-43-7 | H226, H315, H319 | Warning | [4] |

| 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | 168971-68-4 | H302, H312, H315, H319, H332 | Warning | [5] |

2.2 Inferred GHS Classification and Hazards

Based on the data from structural analogues, it is prudent to handle this compound as a hazardous substance with the following likely classifications. The presence of the trifluoromethyl and bromo groups strongly suggests similar irritant properties.

-

Signal Word: Warning

-

Likely Hazard Statements:

-

H315: Causes skin irritation. [3][4] This is a consistent hazard across all major analogues.

-

H319: Causes serious eye irritation. [3][4][6] This is also a highly consistent hazard.

-

H335: May cause respiratory irritation. [3][6] This is a common hazard for substituted aromatic compounds.

-

H302: Harmful if swallowed. [3] This is a potential hazard to consider.

-

-

Precautionary Statements (P-Codes): A conservative set of precautionary statements should be adopted, including P261 (Avoid breathing vapours), P264 (Wash hands thoroughly after handling), and P280 (Wear protective gloves/eye protection/face protection).[3][6]

Caption: Logic for inferring hazards via structural analogy.

Section 3: Safe Handling and Exposure Control

Adherence to a strict safety protocol is paramount. The following procedures are based on the inferred hazards and are designed to minimize exposure risk for laboratory personnel.

3.1 Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize the generation of vapors and prevent physical contact.

-

Ventilation: All manipulations should be performed inside a certified chemical fume hood to control vapor inhalation, in line with precautions for respiratory irritants.[6]

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.

| PPE Item | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors causing serious eye irritation (inferred H319).[7] |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation (inferred H315). Gloves must be inspected before use and disposed of properly after handling.[8] |

| Skin/Body Protection | A flame-retardant lab coat and closed-toe shoes. | Protects against accidental skin contact. |

| Respiratory Protection | Not required if handled exclusively within a fume hood. If aerosols may be generated outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Protects against respiratory irritation (inferred H335). |

3.2 Safe Handling and Storage Protocol

Handling:

-

Preparation: Before handling, ensure a chemical fume hood is operational and all required PPE is donned. Locate the nearest eyewash station and safety shower.

-

Dispensing: Use only in a well-ventilated area.[3] Avoid contact with skin, eyes, and clothing.[4] Avoid breathing vapors or mists.[7]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

-

Cleanup: After handling, wash hands and any exposed skin thoroughly.[4] Decontaminate all work surfaces.

Storage:

-

Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[4][7] The recommended long-term storage temperature is -20°C.[2]

-

Container: Store in the original, properly labeled container.

Caption: Standard workflow for safely handling the compound.

Section 4: Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure. These procedures are derived from protocols for analogous chemicals.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

In Case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[7] If skin irritation occurs, get medical advice/attention.[3]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

-

Fire-Fighting Measures: The compound is likely a combustible liquid.[9] Use dry chemical, CO₂, or alcohol-resistant foam for extinction.[7] Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

-

Accidental Release Measures: Ensure adequate ventilation. Remove all sources of ignition. Absorb spillage with sand, earth, or other non-combustible absorbent material and place it in a suitable, labeled container for disposal.[3]

Section 5: Physicochemical and Toxicological Data

5.1 Physicochemical Properties

Direct experimental data for this compound is limited. The table below includes available data for the target compound and key analogues to provide context.

| Property | This compound | 1-Bromo-4-(trifluoromethoxy)benzene (Analogue) | 1-Bromo-4-(trifluoromethyl)benzene (Analogue) |

| Appearance | Liquid | Clear Liquid | Liquid |

| Boiling Point | No Data Available | 80 °C @ 50 mmHg | 155 °C[4] |

| Density | No Data Available | 1.622 g/mL at 25 °C | 1.625 - 1.635 g/mL[4] |

| Flash Point | No Data Available | 67 °C[7] | No Data Available |

| Solubility | No Data Available | No Data Available | Insoluble in water[4] |

5.2 Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[7] No data is available regarding acute toxicity, carcinogenicity, mutagenicity, or reproductive toxicity for the target compound or its closest analogues.[4][7] The absence of data underscores the necessity of treating this compound with a high degree of caution and minimizing all potential routes of exposure.

Section 6: Relevance in Drug Discovery and Development

The structural motifs present in this compound are highly relevant to modern medicinal chemistry.

-

Trifluoromethyl Group: The -CF₃ group is a bioisostere for other chemical groups and is frequently incorporated into drug candidates to block metabolic degradation, increase bioavailability, and enhance binding affinity.[10]

-

Bromo Group: The bromine atom is an essential synthetic handle. It allows for the use of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the diversification of scaffolds and the synthesis of compound libraries for screening.[10] The introduction of bromine into a molecular structure is a recognized strategy in drug design.[11]

-

Application: This compound is specifically noted as a building block for protein degraders, which are a novel class of therapeutics designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1]

References

- 1. calpaclab.com [calpaclab.com]

- 2. usbio.net [usbio.net]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. aaronchem.com [aaronchem.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for its acquisition, and details the subsequent data processing workflow. The principles discussed herein are grounded in fundamental NMR theory and substituent effects on aromatic systems.

Introduction: The Structural Significance of this compound

This compound, with the empirical formula C₉H₈BrF₃O, is a substituted aromatic compound.[1] Its utility in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical agents and materials, necessitates unambiguous structural characterization. ¹H NMR spectroscopy stands as a primary analytical technique for verifying the molecular structure of such compounds by providing detailed information about the chemical environment, connectivity, and number of protons.

This guide will theoretically deconstruct the expected ¹H NMR spectrum of this molecule, providing a powerful predictive tool for chemists. Understanding the interplay of the bromo, ethoxy, and trifluoromethyl substituents is key to interpreting the resulting spectrum with confidence.

Theoretical Prediction of the ¹H NMR Spectrum

The ¹H NMR spectrum of a substituted benzene derivative is dictated by the electronic effects of its substituents, which influence the chemical shift (δ) of the aromatic protons.[2][3] The splitting patterns are governed by spin-spin coupling (J-coupling) between neighboring protons.[4]

The structure of this compound features three distinct protons on the aromatic ring and two sets of protons in the ethoxy group.

Substituent Effects on Aromatic Proton Chemical Shifts

The chemical shifts of the aromatic protons (H₃, H₅, H₆) are influenced by the interplay of inductive and resonance effects of the three substituents.

-

Ethoxy Group (-OCH₂CH₃): This is a strong electron-donating group (EDG) through resonance and moderately electron-withdrawing through induction. Overall, it increases electron density on the ring, particularly at the ortho and para positions, causing an upfield (shielding) shift.[5]

-

Bromine (-Br): Halogens are inductively electron-withdrawing but can be weakly electron-donating through resonance. The inductive effect typically dominates, leading to a deshielding (downfield shift) of nearby protons.[6]

-

Trifluoromethyl Group (-CF₃): This is a very strong electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms (strong inductive effect).[7] It significantly deshields protons on the aromatic ring, especially at the ortho and para positions.[7]

Based on these effects, we can predict the relative chemical shifts:

-

H₃: This proton is ortho to the strong EWG (-CF₃) and meta to the EDG (-OEt) and the EWG (-Br). The strong deshielding from the adjacent -CF₃ group will be the dominant factor, pushing this proton significantly downfield.

-

H₅: This proton is ortho to the EDG (-OEt) and meta to the two EWGs (-Br and -CF₃). The strong shielding effect from the ortho ethoxy group will cause a significant upfield shift relative to the other aromatic protons.

-

H₆: This proton is ortho to the EWG (-Br), meta to the EDG (-OEt), and para to the strong EWG (-CF₃). The combined deshielding effects from the ortho bromine and para trifluoromethyl group will result in a downfield shift, likely intermediate between H₃ and H₅.

Predicted Splitting Patterns (J-Coupling)

The coupling between aromatic protons provides crucial information about their relative positions.[8]

-

Ortho coupling (³J): Typically in the range of 7-10 Hz.[4]

-

Meta coupling (⁴J): Much smaller, typically 2-3 Hz.[4]

-

Para coupling (⁵J): Usually less than 1 Hz and often not resolved.

The expected splitting patterns are:

-

H₃: Coupled to H₅ (para, J ≈ 0 Hz) and H₆ (meta, ⁴J ≈ 2-3 Hz). This proton is expected to appear as a narrow doublet due to the meta coupling.

-

H₅: Coupled to H₆ (ortho, ³J ≈ 7-10 Hz) and H₃ (para, J ≈ 0 Hz). This proton should appear as a doublet.

-

H₆: Coupled to H₅ (ortho, ³J ≈ 7-10 Hz) and H₃ (meta, ⁴J ≈ 2-3 Hz). This will result in a doublet of doublets (dd).

Ethoxy Group Signals

The ethoxy group will give rise to two distinct signals:

-

Methylene (-OCH₂-): A quartet due to coupling with the three methyl protons (n+1 = 4). Its chemical shift will be in the range of 3-4 ppm due to deshielding by the adjacent oxygen atom.[9]

-

Methyl (-CH₃): A triplet due to coupling with the two methylene protons (n+1 = 3). It will appear further upfield, typically in the 1-2 ppm range.[9]

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H₃ | ~7.5 - 7.7 | d | ⁴J ≈ 2-3 |

| H₅ | ~6.8 - 7.0 | d | ³J ≈ 8-9 |

| H₆ | ~7.2 - 7.4 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 |

| -OCH₂- | ~4.0 - 4.2 | q | ³J ≈ 7 |

| -CH₃ | ~1.3 - 1.5 | t | ³J ≈ 7 |

Experimental Protocol for Data Acquisition

Achieving a high-quality ¹H NMR spectrum requires meticulous sample preparation and the selection of appropriate acquisition parameters.[10] This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Workflow for NMR Sample Preparation and Data Acquisition

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 5-25 mg of this compound. This quantity is sufficient for a standard ¹H NMR experiment on a modern spectrometer, providing a good signal-to-noise ratio without causing issues like line broadening from excessive concentration.

-

Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and its residual peak at 7.26 ppm serves as a convenient secondary reference.[10] Use approximately 0.6-0.7 mL of the solvent to ensure the correct sample height in a standard 5 mm NMR tube.[10]

-

Dissolution and Mixing: Dissolve the sample in the solvent, initially in a small vial to ensure complete dissolution. Gentle vortexing can be applied. A homogenous solution is critical for achieving sharp NMR signals.

-

Filtration: Transfer the solution into a clean, dry 5 mm NMR tube. It is best practice to filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter. Solid impurities will degrade the magnetic field homogeneity, leading to poor shimming and broad spectral lines.

-

Referencing: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). TMS is chemically inert and its signal does not typically overlap with signals from the compound of interest.

-

Instrumental Setup:

-

Locking: The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field during acquisition.

-

Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume. Automated shimming routines are standard, but manual adjustment may be necessary for optimal resolution.

-

-

Data Acquisition: A standard ¹H pulse program is used. Key parameters include an appropriate spectral width (e.g., -2 to 12 ppm), a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

Data Processing and Analysis

The raw data acquired is a Free Induction Decay (FID), which is a time-domain signal. A series of processing steps are required to convert this into the familiar frequency-domain spectrum.

-

Fourier Transform (FT): This mathematical operation converts the FID from the time domain to the frequency domain, revealing the individual resonance frequencies (peaks).

-

Phase Correction: The FT process can introduce phase distortions, causing peaks to be asymmetric or dip below the baseline. Manual or automatic phase correction is applied to ensure all peaks are in a positive, absorptive Lorentzian shape.

-

Baseline Correction: Minor distortions in the baseline are corrected to ensure it is flat and at zero intensity. This is crucial for accurate integration.

-

Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.

-

Integration: The area under each peak is integrated. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.

-

Peak Picking and Analysis: The precise chemical shift of each peak is identified, and the coupling constants (in Hz) are measured from the splitting patterns. This data is then used to confirm the proposed structure.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of substituent effects allows for a detailed and accurate prediction of the chemical shifts and coupling patterns. By following a rigorous experimental and data processing protocol, researchers can obtain high-quality spectra that serve as a definitive confirmation of the molecule's identity and purity. This guide provides the theoretical foundation and practical framework necessary for scientists to confidently acquire and interpret this crucial analytical data.

References

- 1. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 2. spectrabase.com [spectrabase.com]

- 3. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract